N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide
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Overview
Description
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyphenylacetic acid with acetic anhydride to form a benzofuran intermediate. This intermediate is then subjected to further reactions to introduce the prop-2-enamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles can make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce tetrahydrobenzofuran derivatives .
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1-benzofuran: A related compound with similar structural features.
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: Another benzofuran derivative with distinct properties.
Uniqueness
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide stands out due to its specific functional groups and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-2-11(13)12-9-4-3-5-10-8(9)6-7-14-10/h2,6-7,9H,1,3-5H2,(H,12,13) |
InChI Key |
BGLVUADLSAIYRR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1CCCC2=C1C=CO2 |
Origin of Product |
United States |
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